N,N'-dihexylcarbamimidothioic acid
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Overview
Description
N,N’-dihexylcarbamimidothioic acid: is an organic compound that belongs to the class of carbodiimides These compounds are characterized by the presence of a functional group with the formula RN=C=NR
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dihexylcarbamimidothioic acid typically involves the reaction of hexylamine with carbon disulfide, followed by oxidation. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the carbodiimide structure. Common reagents used in this synthesis include phosphorus pentoxide and p-toluenesulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of N,N’-dihexylcarbamimidothioic acid may involve the use of advanced catalytic processes to enhance yield and purity. The use of phosphine oxides as catalysts has been reported to be effective in the decarboxylation of isocyanates to form carbodiimides .
Chemical Reactions Analysis
Types of Reactions: N,N’-dihexylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas.
Reduction: Reduction reactions can convert the carbodiimide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with N,N’-dihexylcarbamimidothioic acid under mild conditions.
Major Products Formed:
Oxidation: Formation of ureas.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: N,N’-dihexylcarbamimidothioic acid is used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds by activating carboxyl groups .
Biology: In biological research, the compound is used to modify proteins and other biomolecules, aiding in the study of protein-protein interactions and enzyme mechanisms .
Industry: In industrial applications, N,N’-dihexylcarbamimidothioic acid is used in the production of polymers and other advanced materials, enhancing their properties and performance .
Mechanism of Action
The mechanism of action of N,N’-dihexylcarbamimidothioic acid involves the activation of carboxyl groups, facilitating nucleophilic attack by amines or alcohols. This leads to the formation of stable amide or ester bonds. The compound’s ability to form reactive intermediates, such as O-acylisourea, is crucial for its effectiveness in coupling reactions .
Comparison with Similar Compounds
N,N’-dicyclohexylcarbodiimide: Known for its use in peptide synthesis and similar coupling reactions.
N,N’-diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.
Uniqueness: N,N’-dihexylcarbamimidothioic acid is unique due to its specific alkyl chain length, which can influence its solubility and reactivity. This makes it suitable for applications where other carbodiimides may not be as effective .
Properties
IUPAC Name |
N,N'-dihexylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYJFWJNIQDCLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=NCCCCCC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCNC(=NCCCCCC)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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